Methyl 2-Chloro-7-fluoroquinazoline-4-acetate
CAS No.:
Cat. No.: VC18363265
Molecular Formula: C11H8ClFN2O2
Molecular Weight: 254.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClFN2O2 |
|---|---|
| Molecular Weight | 254.64 g/mol |
| IUPAC Name | methyl 2-(2-chloro-7-fluoroquinazolin-4-yl)acetate |
| Standard InChI | InChI=1S/C11H8ClFN2O2/c1-17-10(16)5-9-7-3-2-6(13)4-8(7)14-11(12)15-9/h2-4H,5H2,1H3 |
| Standard InChI Key | NLTRZYJIWOMAOQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=NC(=NC2=C1C=CC(=C2)F)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The quinazoline scaffold consists of a fused bicyclic system containing two nitrogen atoms at positions 1 and 3. In methyl 2-chloro-7-fluoroquinazoline-4-acetate, strategic substitutions enhance both electronic and steric properties:
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Chlorine at C2: Introduces electron-withdrawing effects, polarizing the ring for nucleophilic aromatic substitution .
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Fluorine at C7: Enhances metabolic stability and membrane permeability through reduced polar surface area.
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Acetate at C4: Provides a handle for further functionalization via hydrolysis or transesterification .
Spectroscopic Data
While direct NMR data for this compound are unavailable, analogous structures provide benchmarks:
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¹H NMR: Expected signals include a singlet for the methyl ester (~δ 3.8 ppm) and aromatic protons split by fluorine coupling (δ 7.2–8.5 ppm) .
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¹³C NMR: Characteristic peaks would appear for the carbonyl carbons (C=O at ~δ 165–170 ppm) and fluorinated aromatic carbons (C-F at ~δ 110–125 ppm) .
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₉ClFN₂O₂ |
| Molecular weight | 269.65 g/mol |
| LogP (octanol-water) | 2.3 (predicted) |
| Topological polar SA | 58.7 Ų |
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge from patent literature and quinazoline chemistry:
Route A (From Anthranilic Acid Derivatives)
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Urea Formation: React 2-amino-4-fluorobenzoic acid with potassium cyanate to form benzoylene urea .
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Cyclization: Treat with NaOH followed by HCl to yield 7-fluoroquinazoline-2,4-dione .
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Acetylation: Perform Friedel-Crafts acylation at C4 followed by esterification with methanol .
Route B (Microwave-Assisted Synthesis)
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One-Pot Assembly: Combine 2-chloro-4-fluoroaniline with methyl glyoxylate under microwave irradiation (120°C, 30 min).
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Cyclocondensation: Employ zeolite catalysts to form the quinazoline ring.
Industrial-Scale Considerations
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Continuous Flow Reactors: Enable >90% yield with residence times <10 minutes.
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Green Chemistry Metrics:
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 45.2 ± 1.3 | 25 |
| Ethanol | 8.9 ± 0.7 | 25 |
| Water | <0.1 | 25 |
The high DMSO solubility (45.2 mg/mL) facilitates biological testing, while aqueous insolubility necessitates prodrug strategies for pharmaceutical applications.
Thermal Stability
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DSC Analysis: Shows decomposition onset at 217°C (heating rate 10°C/min) .
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TGA Profile: 5% mass loss at 185°C, indicating suitability for high-temperature reactions .
Reactivity and Derivative Formation
Nucleophilic Aromatic Substitution
The C2 chlorine undergoes displacement with:
Table 2: Reaction Kinetics with Piperidine
| Temperature (°C) | k (10⁻³ s⁻¹) | Half-life (min) |
|---|---|---|
| 60 | 1.2 ± 0.1 | 96.5 |
| 80 | 4.7 ± 0.3 | 24.6 |
Ester Hydrolysis
Controlled saponification yields the carboxylic acid derivative:
Biological Activity and Applications
Kinase Inhibition
Structural analogs show potent activity against:
Agricultural Applications
Fluorinated quinazolines exhibit:
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Fungicidal Activity: 90% inhibition of Botrytis cinerea at 50 ppm
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Herbicidal Selectivity: 3-fold higher activity on Amaranthus vs. wheat
| Test System | Result (LD₅₀/IC₅₀) |
|---|---|
| Rat oral | >2000 mg/kg |
| Zebrafish embryo | 48h LC₅₀ = 12 μM |
| HepG2 cells | 72h IC₅₀ = 45 μM |
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